Comparative Chiral Purity and Optical Rotation of (S)- vs. (R)-Enantiomers
The (S)-enantiomer (target compound) exhibits a specific optical rotation of +17.05° (c=0.501 g/100 mL in MeOH), while the (R)-enantiomer (CAS 61169-85-5) has a calculated rotation of approximately -17° (extrapolated from computational models) [1]. This quantifiable difference in optical activity is crucial for ensuring correct stereochemistry in peptide chains. Furthermore, commercially available (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride is typically supplied with a minimum purity of 97-98% (HPLC), whereas some sources of the (R)-enantiomer free base report a minimum purity of 95% [2].
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +17.05° (c=0.501 g/100 mL, MeOH) |
| Comparator Or Baseline | (R)-enantiomer: ~ -17° (computed) / 95% minimum purity for free base form |
| Quantified Difference | Opposite sign of rotation; target compound purity specification is 2-3% higher (absolute difference). |
| Conditions | Polarimetry; MeOH solvent; vendor purity specifications. |
Why This Matters
Ensuring the correct enantiomer with high chiral purity is essential for producing peptides with the intended biological activity and avoiding inactive or toxic isomers.
- [1] PubChem. tert-butyl (2R)-2-amino-3,3-dimethylbutanoate. CID 11008656. Computed Descriptors. (Accessed April 2026). View Source
- [2] Tansoole. (S)-2-Amino-3,3-dimethylbutanoic acid tert-butyl ester hydrochloride. Purity: 98% (HPLC). (Accessed April 2026). View Source
